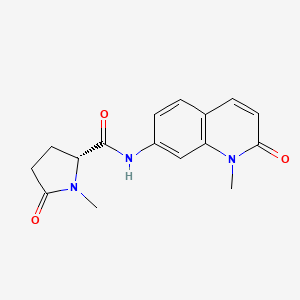
2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide, also known as DBIBB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and mechanism of action, which make it a promising candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide involves its ability to bind to specific targets within cells, including enzymes and receptors. This binding can lead to a variety of biochemical and physiological effects, including the inhibition of cellular processes involved in tumor growth and the modulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of neurotransmitter signaling in the brain. These effects can have a variety of potential applications, including the treatment of cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide has several advantages as a research tool, including its unique structure and mechanism of action, as well as its potential applications in a variety of scientific research areas. However, there are also limitations to its use, including the complexity of its synthesis and the potential for side effects in certain experimental models.
Future Directions
There are several potential future directions for research on 2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in additional research areas, and the exploration of its potential use as a therapeutic agent in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in different experimental models.
Synthesis Methods
The synthesis of 2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide involves several steps, including the synthesis of the cyclobutyl ring, the introduction of the difluoromethyl group, and the attachment of the benzimidazole-4-carboxamide moiety. The process typically involves the use of various reagents and catalysts, and can be challenging due to the complexity of the molecule.
Scientific Research Applications
2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in tumor growth. In neuroscience, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated as a potential drug candidate for a variety of other conditions, including viral infections and autoimmune disorders.
properties
IUPAC Name |
2-(difluoromethyl)-N-(3-phenylcyclobutyl)-1H-benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c20-17(21)18-23-15-8-4-7-14(16(15)24-18)19(25)22-13-9-12(10-13)11-5-2-1-3-6-11/h1-8,12-13,17H,9-10H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKLXHYGSURNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)C2=C3C(=CC=C2)NC(=N3)C(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)

![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![6-cyclopropyl-3-[(2R)-2-methyl-4-(oxan-4-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7347466.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![5-(difluoromethyl)-N-[(1R)-1-(3-fluoropyridin-2-yl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347481.png)

![6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide](/img/structure/B7347504.png)
![[5-(difluoromethyl)-1-methylpyrazol-3-yl]-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7347517.png)
![1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide](/img/structure/B7347521.png)
![(2R)-N-[(3-chloro-4-ethoxyphenyl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347526.png)